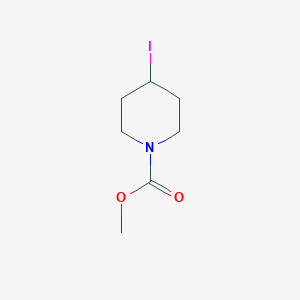

Methyl 4-iodopiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-iodopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C7H12INO2 and its molecular weight is 269.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 4-iodopiperidine-1-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or metal-catalyzed coupling reactions. A common approach involves iodination of a precursor such as methyl 4-bromopiperidine-1-carboxylate using sodium iodide in a polar aprotic solvent (e.g., DMF) under reflux. Key optimization parameters include:

- Temperature : 80–100°C to balance reaction rate and byproduct formation.

- Catalyst : CuI or Pd catalysts may enhance efficiency in cross-coupling reactions.

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity .

Q. What analytical techniques are critical for characterizing this compound?

Routine characterization involves:

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. crystallography) be resolved?

Discrepancies between solution-state (NMR) and solid-state (X-ray) data often arise from conformational flexibility or solvent effects. Strategies include:

- Dynamic NMR Studies : Variable-temperature NMR to probe ring inversion or substituent rotation.

- DFT Calculations : Compare experimental NMR shifts with computed conformers.

- Multi-Technique Validation : Cross-validate with IR (carbonyl stretch) and high-resolution MS .

Q. What safety protocols are recommended given limited toxicological data for iodinated piperidine derivatives?

While toxicological data for this compound is sparse, precautions for analogous compounds include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis.

- First Aid : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The C–I bond’s moderate strength (≈50 kcal/mol) makes it suitable for:

- Buchwald-Hartwig Amination : Pd-catalyzed coupling with aryl amines.

- Sonogashira Coupling : Reaction with terminal alkynes.

- Radical Pathways : Initiation via UV light or AIBN.

Monitor for competing elimination (e.g., HI formation) using bases like K₂CO₃ to neutralize acids .

Q. How can reaction byproducts (e.g., deiodinated species) be minimized during synthesis?

- Solvent Choice : Avoid protic solvents (e.g., MeOH) to reduce nucleophilic substitution.

- Inert Atmosphere : Use N₂/Ar to prevent oxidation.

- Additives : Silver salts (Ag₂O) trap iodide ions, shifting equilibrium toward product .

Q. What comparative insights can be drawn from structurally similar piperidine derivatives?

| Compound | Substituent | Key Differences |

|---|---|---|

| Methyl 4-bromopiperidine-1-carboxylate | Br at C4 | Lower reactivity in cross-coupling vs. iodine . |

| Methyl 4-aminopiperidine-1-carboxylate | NH₂ at C4 | Susceptible to oxidation; requires inert storage . |

| Methyl 4-hydroxy-piperidine-1-carboxylate | OH at C4 | Hydrogen bonding alters solubility and crystallinity . |

Eigenschaften

CAS-Nummer |

774234-26-3 |

|---|---|

Molekularformel |

C7H12INO2 |

Molekulargewicht |

269.08 g/mol |

IUPAC-Name |

methyl 4-iodopiperidine-1-carboxylate |

InChI |

InChI=1S/C7H12INO2/c1-11-7(10)9-4-2-6(8)3-5-9/h6H,2-5H2,1H3 |

InChI-Schlüssel |

FGRFTLDXKYXAFC-UHFFFAOYSA-N |

SMILES |

COC(=O)N1CCC(CC1)I |

Kanonische SMILES |

COC(=O)N1CCC(CC1)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.